Monatepil
Overview
Description
Monatepil is a chemical compound known for its role as a calcium channel blocker and α1-adrenergic receptor antagonist. It is primarily used as an antihypertensive agent to manage high blood pressure . The chemical formula of this compound is C28H30FN3OS, and it has a molar mass of 475.63 g/mol .
Mechanism of Action
Target of Action
Monatepil primarily targets two types of receptors: Calcium Channels and α1-Adrenergic Receptors . Calcium channels play a crucial role in the contraction of smooth muscles, while α1-adrenergic receptors are involved in the regulation of blood pressure .
Mode of Action
This compound acts as a calcium antagonist , inhibiting the influx of extracellular calcium through voltage-dependent calcium channels . It also functions as an α1-adrenoceptor antagonist , blocking the action of catecholamines on α1-adrenoceptors . This dual mechanism of action results in vasodilation, reducing blood pressure .
Biochemical Pathways
This compound’s interaction with its targets affects several biochemical pathways. It increases the activity of the Low-Density Lipoprotein (LDL) receptor , leading to increased binding, internalization, and degradation of LDL . This suggests that this compound may have a hypolipidemic effect, potentially reducing the risk of atherosclerosis .
Result of Action
At the molecular level, this compound increases LDL receptor activity, which can lead to a decrease in plasma LDL levels . At the cellular level, this can result in reduced lipid accumulation within cells, potentially preventing the development of atherosclerotic plaques . Clinically, these effects contribute to this compound’s antihypertensive and potential anti-atherosclerotic actions .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, diet can impact the drug’s effectiveness, as seen in a study where this compound showed anti-atherosclerotic and plasma lipid-lowering effects in cholesterol-fed Japanese monkeys . .
Biochemical Analysis
Biochemical Properties
Monatepil interacts with low-density lipoprotein (LDL) receptors in human skin fibroblasts . It increases the binding, internalization, and degradation of 125 I-LDL . This suggests that this compound may have a hypolipidemic effect due to increased LDL receptor activity .
Cellular Effects
This compound has been shown to have significant effects on human skin fibroblasts. It increases the binding, internalization, and degradation of 125 I-LDL in these cells . This suggests that this compound may influence cell function by modulating LDL receptor activity .
Molecular Mechanism
This compound’s molecular mechanism of action is related to its interaction with LDL receptors. It increases the binding, internalization, and degradation of 125 I-LDL . Furthermore, treatment of human skin fibroblasts with this compound resulted in an increase in LDL receptor mRNA to 163% of the control level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monatepil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One common method involves the reaction of 6,11-dihydrodibenzo[b,e]thiepin with 4-fluorophenylpiperazine to form the intermediate compound. This intermediate is then reacted with butanoyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Monatepil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Scientific Research Applications
Monatepil has several scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blocking and α1-adrenergic receptor antagonism.
Biology: Investigated for its effects on cellular calcium channels and adrenergic receptors.
Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of antihypertensive drugs and related pharmaceutical products
Comparison with Similar Compounds
Monatepil is unique due to its dual mechanism of action. Similar compounds include:
Verapamil: A calcium channel blocker with different structural properties.
Diltiazem: Another calcium channel blocker with distinct pharmacological effects.
Nifedipine: A calcium channel blocker primarily used for angina and hypertension.
This compound stands out due to its combined calcium channel blocking and α1-adrenergic receptor antagonism, making it a versatile antihypertensive agent .
Properties
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNNUZFPVBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048811 | |
Record name | Monatepil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103377-41-9 | |
Record name | Monatepil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monatepil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monatepil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONATEPIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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